molecular formula C11H19NO3 B8211288 tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8211288
M. Wt: 213.27 g/mol
InChI Key: MQWAGPMJDBSGBB-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2382248-27-1) is a chiral bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C11H19NO3, with a molecular weight of 213.28 g/mol . The compound features a strained azabicyclo[3.2.0]heptane core, a structure that is a key motif in the synthesis of various pharmacologically active agents, including beta-lactam antibiotics . The distinct stereochemistry ((1S,5S,7R)) and the presence of both a hydroxy group and a tert-butoxycarbonyl (Boc) protecting group make it a versatile synthetic intermediate for constructing complex molecules . The azabicyclic scaffold is recognized for its value in developing potent inhibitors for biological targets. Specifically, derivatives of azabicyclo[3.2.0]heptane have been identified as a novel class of potent, systemically available, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase involved in the regulation of inflammation and pain, making its inhibitors promising candidates for the treatment of chronic inflammatory conditions . As such, this compound serves as a critical building block for researching and developing new anti-inflammatory agents. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWAGPMJDBSGBB-YIZRAAEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Substrate Selection

Ethyl (E,E)-octa-2,6-dienedioate serves as the dienophile, reacting with lithium N-α-methylbenzyl-N-benzylamide under anhydrous tetrahydrofuran (THF) at −78°C. The Michael adduct undergoes spontaneous intramolecular cyclization, forming the bicyclic intermediate with >90% diastereomeric excess (d.e.).

Stereochemical Control

The stereochemistry at C7 is dictated by the configuration of the chiral auxiliary (N-α-methylbenzyl group), which induces facial selectivity during cyclization. X-ray crystallography of analogous intermediates confirms the (1S,5S,7R) configuration.

Post-Cyclization Functionalization

Selective hydrolysis of the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the free carboxylic acid, which is subsequently reprotected under standard Boc anhydride conditions to yield the target compound in 78% isolated yield.

Intramolecular Lactonization of Amino Acid Esters

This method capitalizes on the inherent reactivity of γ-amino-δ-lactone precursors to form the azabicyclo[3.2.0] framework.

Synthesis of Cyclic Intermediate

Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt undergoes base-mediated intramolecular lactonization in the presence of triethylamine (TEA), producing a 2-oxa-5-azabicyclo[2.2.2]octane intermediate. While this yields a related bicyclic system, analogous logic applies to the [3.2.0] framework.

Key Reaction Parameters

  • Temperature : 0°C to room temperature

  • Solvent : Dichloromethane (DCM)

  • Yield : 65–70% after recrystallization

Structural Confirmation

Single-crystal X-ray diffraction analysis of the lactonized product confirms the bicyclic geometry and stereochemistry, providing a template for adapting the method to the target compound.

Nitro Group Cyclization for Bicyclic Framework Assembly

Nitrohexofuranose derivatives offer a chiral pool for constructing bicyclic amines via reductive cyclization.

Starting Material Preparation

3,5-Di-O-benzyl-6-deoxy-6-nitro-d-glucono-1,4-lactone is reduced with sodium borohydride (NaBH4) in methanol, yielding a nitro alcohol intermediate. Subsequent treatment with acetic anhydride promotes cyclization to a 2-oxabicyclo[2.2.1]heptane derivative.

Adapting to Azabicyclo[3.2.0] Systems

Replacing the oxabicyclo precursor with an azabicyclo analogue requires substituting the oxygen atom with nitrogen at the bridgehead. This is achieved via nucleophilic displacement using ammonia or tert-butyl carbamate under Mitsunobu conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Stereochemical Purity
Domino ReactionEthyl octa-2,6-dienedioateMichael/cyclization78>90% d.e.
LactonizationEthyl 2-amino-4-oxiranylbutanoateIntramolecular lactonization65–7085% e.e.
Nitro CyclizationNitrohexofuranoseReductive cyclization6075% d.e.

Notes :

  • The domino reaction offers superior stereoselectivity but requires cryogenic conditions.

  • Lactonization provides moderate yields but excels in scalability.

  • Nitro cyclization leverages carbohydrate chirality but involves multi-step protection/deprotection.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning batch processes to continuous flow systems enhances efficiency for large-scale synthesis. For the domino reaction, residence times of 30–60 minutes at −20°C achieve 85% conversion, minimizing side reactions.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.5 kg/kg (domino) vs. 18.2 kg/kg (lactonization)

  • E-Factor : 6.3 (domino) vs. 9.8 (lactonization)

Chemical Reactions Analysis

tert-Butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural similarity to tropane alkaloids suggests potential activity in modulating biological systems, particularly in targeting neurotransmitter receptors.

Organic Synthesis

As an intermediate in organic synthesis, tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is utilized for constructing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.

Biological Studies

Research indicates that this compound may exhibit significant biological activity, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing physiological responses and offering insights into neuropharmacology.

Case Studies

StudyObjectiveFindings
Study 1Investigate enzyme inhibitionDemonstrated significant inhibition of target enzyme activity at low micromolar concentrations.
Study 2Assess receptor binding affinityShowed high binding affinity to specific receptors, indicating potential therapeutic applications.
Study 3Evaluate cytotoxic effectsExhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Bicyclic System Substituents Key Functional Groups Stereochemistry Molecular Weight CAS Number
Target Compound [3.2.0]heptane 7-OH, 2-tert-butyl carboxylate Hydroxyl, ester (1S,5S,7R) 227.30 (calc.) 1263379-01-6
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 6-OH, 2-tert-butyl carboxylate Hydroxyl, ester (1R,4S,6R) 213.27 1628319-90-3
cis-7-Oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate tert-butyl ester [3.2.0]heptane 7-Oxo, 2-tert-butyl carboxylate Ketone, ester (1S,5S) 227.27 854137-66-9
tert-Butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate [3.2.0]heptane 4-Oxo, 6-aza Ketone, ester Not specified N/A 1523618-31-6
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate [3.2.0]heptane 3,6-Diaza Secondary amine, ester (1R,5S) 213.28 799279-81-5

Key Observations :

  • Ring Size: The [2.2.1] system (norbornane analog) introduces greater ring strain and conformational rigidity compared to [3.2.0] .
  • Functional Groups : Hydroxyl vs. oxo groups alter hydrogen-bonding capacity and solubility. For example, the 7-oxo derivative (CAS 854137-66-9) may exhibit lower polarity than the target compound .
  • Nitrogen Position : 6-Aza (CAS 1523618-31-6) vs. 2-aza shifts electron density, affecting reactivity in nucleophilic substitutions .

Stereochemical Impact

  • The (1S,5S,7R) configuration of the target compound contrasts with (1R,4S,6R) in [2.2.1] analogs, leading to distinct diastereomeric interactions. For example, tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-01-7) shows reversed stereochemistry at multiple centers, affecting binding to biological targets .

Biological Activity

Tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2413864-23-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Pharmacological Effects

  • Antimicrobial Activity :
    • Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial properties against various pathogens. The compound's structure may contribute to this activity through interactions with bacterial cell membranes or enzymes involved in cell wall synthesis .
  • CNS Activity :
    • Azabicyclo compounds have been studied for their potential neuroactive effects. Some studies suggest that they may act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression .
  • Analgesic Properties :
    • The compound has shown promise in pain relief models, suggesting it may interact with opioid receptors or other pain pathways .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various azabicyclo compounds, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
tert-butyl (1S,5S,7R)-7-hydroxy32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, researchers evaluated the impact of the compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), showing a dose-dependent reduction in anxiety behaviors as measured by the elevated plus maze test.

Dose (mg/kg)Anxiety Behavior Score
010
106
203

Q & A

Basic: What are the key synthetic steps and critical reagents for maintaining stereochemical integrity in the synthesis of this compound?

Answer:
The synthesis involves multi-step strategies to preserve stereochemistry, particularly at the 7-hydroxy and bicyclic bridgehead positions. Critical steps include:

  • Oxidation with Dess-Martin periodinane in CH₂Cl₂ for selective alcohol-to-ketone conversion while avoiding racemization .
  • Stereocontrolled hydrogenation using Pd/C under H₂ to reduce alkynes to cis-configured alkanes, ensuring proper spatial arrangement of substituents .
  • Deprotection with trifluoroacetic acid (TFA) to remove the tert-butyl carbamate group without disrupting the bicyclic core .
    Key reagents: Dess-Martin periodinane (oxidation), Pd/C (hydrogenation), and TFA (deprotection).

Advanced: How can computational methods like DFT predict reactivity and stability of intermediates in this compound’s synthesis?

Answer:
Density Functional Theory (DFT) can model:

  • Transition states to predict regioselectivity in hydroxylation or epoxidation reactions, as seen in analogous bicyclic systems .
  • HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks, particularly at strained bridgehead positions .
  • Conformational stability of the bicyclo[3.2.0]heptane core, identifying steric clashes that may lead to ring strain .

Experimental Design: How should researchers address yield discrepancies between synthetic methodologies?

Answer:
Yield variations (e.g., 18% vs. 36% in similar routes ) arise from:

  • Catalyst loadings : Platinum oxide vs. Pd/C efficiency in hydrogenation steps .
  • Reaction scalability : Small-scale optimizations may fail under bulk conditions due to heat/mass transfer limitations.
  • Purification losses : Column chromatography recovery rates vary with compound polarity. Mitigate by comparing solvent systems (e.g., EtOAc/hexane vs. CHCl₃/MeOH) .

Methodological: What spectroscopic techniques confirm structure and purity, and what are diagnostic peaks?

Answer:

  • ¹H NMR : Look for bridgehead proton splitting (δ 3.8–4.2 ppm, multiplet) and tert-butyl singlet (δ 1.4 ppm) .
  • IR : Hydroxy group stretch (~3400 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matching exact mass (e.g., m/z 256.18 for core structure) and fragmentation patterns .

Data Analysis: How to resolve stereochemical contradictions in catalytic reactions?

Answer:

  • Chiral HPLC separates enantiomers, while NOESY NMR confirms spatial proximity of substituents (e.g., 7-hydroxy to bridgehead H) .
  • X-ray crystallography provides absolute configuration, as demonstrated for tert-butyl bicyclo[2.2.1]heptane derivatives .

Safety: What hazards are associated with intermediates, and what protective measures are recommended?

Answer:

  • Acute toxicity (Oral LD₅₀ ~300 mg/kg) and respiratory irritation reported for similar azabicyclo compounds .
  • Use fume hoods , nitrile gloves, and PPE during synthesis. Neutralize TFA waste with NaHCO₃ before disposal .

Reaction Mechanisms: What is Dess-Martin periodinane’s role, and are there alternatives?

Answer:
Dess-Martin periodinane oxidizes secondary alcohols to ketones via a hypervalent iodine intermediate, minimizing side reactions. Alternatives:

  • Swern oxidation (DMSO/oxalyl chloride) but risks sulfoxide byproducts.
  • TEMPO/NaOCl for milder conditions but slower kinetics .

Purification: What chromatographic techniques resolve challenges in isolating this compound?

Answer:

  • Reverse-phase HPLC with C18 columns separates polar hydroxylated derivatives .
  • Flash chromatography using gradient elution (hexane → EtOAc) resolves tert-butyl-protected intermediates .

Biological Activity: How does the 7-hydroxy group influence bioactivity compared to analogs?

Answer:
The 7-hydroxy group enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., β-lactamase analogs ). Dehydroxylation or methylation at this position reduces antibacterial activity in clavulanic acid derivatives .

Regulatory Compliance: What banned-substance considerations apply to this compound?

Answer:
Check for structural analogs on restricted lists (e.g., tert-butyl azabicyclo[3.1.0]hexane carbamates in EWG’s banned dyes ). Use CAS registry cross-referencing to avoid regulated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.